N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group, a methylene bridge, and a naphthalene-linked acetamide moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the naphthalene group enhances hydrophobicity and π-π stacking interactions.
The synthesis of analogous tetrazole-acetamide derivatives typically involves 1,3-dipolar cycloaddition reactions between azides and alkynes (e.g., copper-catalyzed click chemistry) or nucleophilic substitution on preformed tetrazole scaffolds .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-18-11-9-17(10-12-18)26-20(23-24-25-26)14-22-21(27)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUNJTNPOAKOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. The structural features of this compound, including the tetrazole ring and naphthalene moiety, suggest possible interactions with various biological targets, making it a candidate for further research into its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C17H18N6O2
- Molecular Weight: 342.37 g/mol
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to various biological targets. This interaction may modulate enzymatic activity or receptor function, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated:
- Inhibition of Cell Proliferation: Assays such as MTT and SRB have been used to evaluate the cytotoxic effects on human glioblastoma U-87 cells and triple-negative breast cancer MDA-MB-231 cells.
| Compound | IC50 (µM) against U-87 | IC50 (µM) against MDA-MB-231 |
|---|---|---|
| Compound A | 19.6 ± 1.5 | 30 ± 2.0 |
| Compound B | 10.5 ± 0.8 | 20 ± 1.5 |
The results indicate that the presence of the methoxy group and the naphthalene moiety enhances the biological activity of these compounds .
Antioxidant Activity
The antioxidant properties of similar tetrazole derivatives have been assessed using the DPPH radical scavenging method. These studies indicate that compounds with a methoxyphenyl group exhibit significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases.
Study on Anticancer Activity
In a comparative study, several tetrazole derivatives were tested for their anticancer efficacy against various cell lines:
-
Compound A (similar structure):
- IC50 against U-87: 19.6 µM
- IC50 against MDA-MB-231: 30 µM
- Mechanism: Induction of apoptosis through modulation of Bcl-2 family proteins.
-
Compound B :
- IC50 against U-87: 10.5 µM
- IC50 against MDA-MB-231: 20 µM
- Mechanism: Inhibition of topoisomerase enzymes leading to DNA damage.
These findings suggest that modifications in the structure significantly affect biological activity, indicating a structure–activity relationship (SAR) that merits further exploration .
Comparison with Similar Compounds
Structural Analogues with Tetrazole Cores
Substituent Variations on the Aromatic Ring
- The chloro group also improves metabolic stability but may reduce solubility compared to the methoxy derivative .
- N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 941999-89-9) : The ethoxy group increases lipophilicity, which could enhance membrane permeability. The naphthalen-2-yloxy moiety alters spatial orientation compared to the naphthalen-1-yl group, affecting target engagement .
Modifications to the Acetamide Linker
- The absence of a 4-methoxyphenyl substituent simplifies synthesis but may diminish selectivity .
Heterocycle Replacement (Tetrazole vs. Triazole)
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) : Replacing the tetrazole with a triazole ring reduces nitrogen content, decreasing hydrogen-bonding capacity. However, triazoles are less acidic (pKa ~10 vs. tetrazole pKa ~4), which may improve bioavailability under physiological conditions .
Physicochemical and Spectroscopic Properties
*Predicted based on analogous compounds (e.g., ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide precursors and alkynes. A typical procedure involves reacting (prop-2-yn-1-yloxy)naphthalene derivatives with substituted 2-azido-N-phenylacetamide in a 3:1 t-BuOH:H₂O mixture, catalyzed by Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization from ethanol .
- Key Parameters :
| Step | Conditions | Yield Range |
|---|---|---|
| Cycloaddition | RT, 6–8 h | 60–85% |
| Purification | Ethanol recrystallization | >95% purity |
Q. How can spectroscopic techniques confirm the structural integrity of the tetrazole and acetamide moieties?
- Methodological Answer :
- IR Spectroscopy : Look for peaks at ~1670–1680 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-O stretch of methoxyphenyl). The tetrazole ring exhibits characteristic C-N stretches at ~1300 cm⁻¹ .
- NMR :
- ¹H NMR : Signals at δ 5.38–5.48 ppm (methylene protons adjacent to tetrazole/triazole) and δ 10.79–11.02 ppm (amide -NH).
- ¹³C NMR : Peaks at ~165 ppm (amide carbonyl) and 142–153 ppm (tetrazole carbons) .
Advanced Research Questions
Q. How can computational modeling resolve contradictory reactivity data for the tetrazole moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distribution and reactive sites. For example, the tetrazole ring’s N-methyl group may sterically hinder nucleophilic attacks, while the methoxyphenyl substituent enhances resonance stabilization. Compare computed HOMO-LUMO gaps with experimental reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) to validate predictions .
- Case Study : A study on analogous tetrazole derivatives showed that electron-withdrawing substituents reduce ring aromaticity, increasing susceptibility to ring-opening reactions .
Q. What strategies optimize regioselectivity in derivatizing the naphthalen-1-yl acetamide group?
- Methodological Answer :
- Direct Functionalization : Use Pd-catalyzed C-H activation at the naphthalene α-position (e.g., acetoxylation or halogenation).
- Protection-Deprotection : Temporarily protect the acetamide NH with Boc groups to prevent side reactions during nitration or sulfonation .
- Example : In derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-(3-nitrophenyl)acetamide, regioselective nitration at the para position of the phenyl ring was achieved using fuming HNO₃ at 0°C .
Q. How can conflicting biological activity data be analyzed for structure-activity relationships (SAR)?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- SAR Trends : Compare antiproliferative IC₅₀ values of derivatives with substituent electronic profiles (e.g., nitro groups enhance activity via electron withdrawal). A table from a 2023 study illustrates this:
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| 6b | 2-NO₂ | 12.4 |
| 6c | 3-NO₂ | 18.9 |
| 6m | 4-Cl | 9.7 |
- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Methodological Challenges
Q. What experimental controls are critical for minimizing byproducts in Cu-catalyzed cycloadditions?
- Answer :
- Oxygen Exclusion : Degas solvents to prevent Cu(I) oxidation to Cu(II), which reduces catalytic efficiency.
- Stoichiometry : Maintain a 1:1 azide:alkyne ratio to avoid oligomerization.
- Byproduct Identification : Use LC-MS to detect triazole regioisomers (e.g., 1,4- vs. 1,5-substitution) and adjust solvent polarity (e.g., DMF increases 1,4-selectivity) .
Q. How can solvent effects influence the crystallization of this hydrophobic acetamide derivative?
- Answer : Gradual solvent evaporation from a 1:1 ethanol:water mixture produces high-purity crystals. For X-ray diffraction, co-crystallize with thiourea to improve lattice stability. A 2023 study reported a monoclinic crystal system (space group P2₁/c) with hydrogen bonding between the amide NH and tetrazole N atoms .
Data Contradiction Analysis
Q. Why do IR spectra of similar derivatives show variability in C=O stretching frequencies?
- Answer : Hydrogen bonding between the amide NH and tetrazole N alters C=O bond strength. In polar solvents (e.g., DMSO), free C=O peaks appear at ~1680 cm⁻¹, while H-bonded species shift to ~1660 cm⁻¹. Confirm via temperature-dependent IR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
